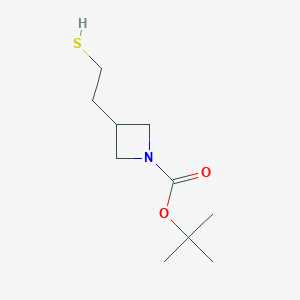

tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate is an azetidine derivative featuring a tert-butyl carbamate protecting group and a 2-mercaptoethyl substituent. The mercapto (-SH) group introduces redox reactivity and metal-binding capabilities, distinguishing it from oxygen- or nitrogen-substituted analogs .

Properties

Molecular Formula |

C10H19NO2S |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

tert-butyl 3-(2-sulfanylethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-8(7-11)4-5-14/h8,14H,4-7H2,1-3H3 |

InChI Key |

NSCOXZAMCRKDFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCS |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the azetidine ring, introduction of the mercaptoethyl side chain, and protection of the nitrogen atom with a tert-butyl carboxylate group (Boc protection). The mercaptoethyl substituent is introduced either via substitution reactions or through ring functionalization strategies.

Stepwise Preparation Approach

Starting Materials and Key Intermediates

- Azetidine derivatives : The azetidine ring is often prepared or obtained as azetidinone or substituted azetidine intermediates.

- tert-Butyl carboxylate protection : The nitrogen atom is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of bases such as triethylamine.

- Mercaptoethyl group introduction : This can be achieved by nucleophilic substitution or thiol-alkylation reactions on azetidine precursors bearing suitable leaving groups.

Detailed Synthetic Routes

Boc Protection of Azetidine Derivatives

A representative method for Boc protection involves reacting azetidine or its derivatives with di-tert-butyl dicarbonate in an organic solvent such as methylene chloride, in the presence of an organic base like triethylamine. The reaction is typically conducted at temperatures ranging from 10 to 40 °C over 3 to 4 hours.

| Reagents | Amount | Conditions | Yield (%) |

|---|---|---|---|

| 3,3-Dimethoxy-azetidine | 10 g (85.4 mmol) | Methylene chloride | 91 |

| Triethylamine | 12.9 g (128.1 mmol) | 10–40 °C, 3–4 h | |

| Di-tert-butyl dicarbonate (Boc2O) | 22.3 g (102.5 mmol) | Dropwise addition |

After reaction completion, the mixture is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine as a key intermediate.

Conversion to 1-tert-Butoxycarbonyl-3-azetidinone

The dimethoxy intermediate is then converted to 1-tert-butoxycarbonyl-3-azetidinone by acid-catalyzed hydrolysis using aqueous citric acid at 20 to 40 °C for 3 to 4 hours. The reaction mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, dried, and crystallized to obtain the azetidinone with an 85.4% yield.

Introduction of the Mercaptoethyl Side Chain

The mercaptoethyl substituent can be introduced by nucleophilic substitution of a suitable leaving group on the azetidine ring or by alkylation of the azetidine nitrogen with a protected mercaptoethyl reagent.

A documented laboratory-scale procedure involves the reaction of tert-butyl 3-mercaptoazetidine-1-carboxylate with sodium hydride (NaH) in dimethylformamide (DMF) at 0 °C under nitrogen, followed by the addition of an electrophilic partner such as 5-fluoropyridine-2-carbonitrile. This reaction proceeds at 25 °C for 2 hours, followed by aqueous workup and purification by silica gel chromatography to isolate the substituted product.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Deprotonation of thiol | NaH (60% purity), DMF, 0 °C, N2 atmosphere | - | Ensures thiolate formation |

| Electrophilic substitution | 5-Fluoropyridine-2-carbonitrile, DMF, 25 °C, 2 h | - | Introduces substituent via nucleophilic attack |

| Workup & purification | Extraction with EtOAc, washing, drying, chromatography | - | Isolates tert-butyl 3-((6-cyanopyridin-3-yl)thio)azetidine-1-carboxylate |

This method demonstrates the utility of the mercaptoethyl group in further functionalization.

Summary Table of Preparation Methods

Research Findings and Notes

- The Boc protection step is crucial for stabilizing the azetidine nitrogen during subsequent functionalization.

- The mercaptoethyl group can be selectively deprotonated and used for nucleophilic substitution, enabling diverse derivative synthesis.

- The use of mild acidic hydrolysis to convert dimethoxy intermediates to azetidinones improves yield and reduces impurity formation compared to older oxidation methods.

- The reaction conditions favor moderate temperatures and common organic solvents, facilitating scalability.

- Industrial methods focus on minimizing hazardous solvents and improving reaction efficiency, although detailed industrial protocols remain proprietary or unpublished.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the azetidine ring or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptoethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. It can be used in the synthesis of pharmaceuticals and other biologically active compounds .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The mercaptoethyl group can form covalent bonds with nucleophiles, while the azetidine ring can participate in ring-opening reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

The following sections compare tert-butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

Substituent-Specific Comparisons

Sulfur-Containing Derivatives

- This compound (hypothetical): The thiol group confers nucleophilic reactivity, enabling disulfide bond formation or metal chelation. This property is critical in prodrug design or catalysis.

- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8): The bromoethyl substituent serves as a synthetic intermediate for cross-coupling reactions. Molecular weight: 264.16 g/mol; LogP: 2.68; synthetic accessibility score: 3.12. Its higher lipophilicity compared to the mercapto derivative may limit BBB permeability .

Oxygen-Containing Derivatives

- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6): Features a hydroxyl group, enhancing hydrophilicity (TPSA: 55.84 Ų vs. ~60–70 Ų for mercapto analog). Molecular weight: 201.26 g/mol; GI absorption: High; BBB permeability: Low. Used in peptide mimetics .

- tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 158602-35-8): Ethoxy-oxoethyl substituent increases steric bulk (molecular weight: 243.30 g/mol). LogP: 1.12; moderate synthetic accessibility (score: 2.89). Common in ester prodrug strategies .

Nitrogen-Containing Derivatives

- tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1262411-27-7): Combines amino and hydroxymethyl groups, enabling dual functionalization. Molecular weight: 202.25 g/mol; TPSA: 86.30 Ų. Applications: Building block for kinase inhibitors .

- tert-Butyl 3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate (4q): Synthesized via Aza-Michael addition (65% yield). HRMS: 319.1377 [M+H]+. Used in heterocyclic drug scaffolds .

Stability and Reactivity

- The mercapto group in this compound is prone to oxidation, necessitating inert storage conditions. In contrast, bromoethyl derivatives (e.g., CAS 1420859-80-8) are stable but require handling due to alkyl halide toxicity .

- Hydroxyethyl and amino derivatives exhibit higher hydrolytic stability, making them suitable for aqueous-phase reactions .

Biological Activity

tert-Butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate (CAS No. 1420988-07-3) is a synthetic compound characterized by its azetidine ring structure, which contains a mercaptoethyl side chain. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C10H19NO2S

- Molecular Weight : 217.33 g/mol

- Appearance : White to light yellow powder or crystalline solid

- Solubility : Soluble in organic solvents

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential areas of activity, including:

- Antioxidant Properties : The mercapto group may confer antioxidant capabilities, allowing it to scavenge free radicals and mitigate oxidative stress.

- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes, possibly acting as an inhibitor or modulator.

- Antimicrobial Activity : Similar compounds have shown promise in antimicrobial applications, warranting investigation into this compound's efficacy against pathogens.

Table 1: Summary of Biological Activities

Case Study Analysis

A study examining related azetidine derivatives has highlighted the importance of the mercaptoethyl group in enhancing biological activity. For instance, compounds with similar structures have demonstrated significant antioxidant and antimicrobial effects, suggesting that this compound may exhibit similar properties.

Interaction Studies

Initial interaction studies indicate that this compound may interact with biological macromolecules such as proteins and nucleic acids. These interactions could lead to modulation of biological pathways, although specific mechanisms remain to be elucidated.

Q & A

Q. What are the key synthetic routes for tert-butyl 3-(2-mercaptoethyl)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from azetidine precursors. A common strategy includes:

- Step 1 : Formation of the azetidine ring via cyclization or ring-opening of epoxides.

- Step 2 : Introduction of the tert-butyl carbamate group using reagents like di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Functionalization at the 3-position with a mercaptoethyl group via nucleophilic substitution or thiol-ene click chemistry. For example, reacting azetidine intermediates with 2-mercaptoethanol derivatives in the presence of catalysts like BF₃·Et₂O . Critical parameters : Temperature control (0–25°C), anhydrous solvents (e.g., THF or DCM), and inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group .

Q. How is the structural integrity of this compound confirmed?

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry (e.g., δ ~3.5–4.0 ppm for azetidine protons, δ ~1.4 ppm for tert-butyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = calculated for C₁₁H₂₁NO₂S: 231.1294) .

- Infrared (IR) Spectroscopy : Peaks at ~2500 cm⁻¹ (S-H stretch) and ~1700 cm⁻¹ (C=O stretch) .

Q. What are the common chemical reactions involving this compound?

The compound undergoes:

- Thiol-based reactions : Disulfide bond formation (e.g., with oxidizing agents like H₂O₂) .

- Nucleophilic substitutions : Deprotection of the Boc group with TFA/DCM (1:1 v/v) to generate free amines for further functionalization .

- Ring-opening reactions : Under acidic conditions, the azetidine ring may undergo strain-driven opening for polymer or peptide conjugate synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, given conflicting literature reports on conditions?

Use Design of Experiments (DoE) to systematically evaluate variables:

| Parameter | Range Tested | Optimal Condition (Example) | Reference |

|---|---|---|---|

| Temperature | 0°C to 40°C | 0–5°C (prevents thiol oxidation) | |

| Solvent | DCM vs. THF | THF (improves nucleophilicity) | |

| Catalyst | BF₃·Et₂O vs. none | 5 mol% BF₃·Et₂O (enhances rate) | |

| Methodology : Pair LC-MS monitoring with fractional factorial designs to identify critical interactions (e.g., solvent-catalyst) . |

Q. How to resolve contradictions in reported biological activities of azetidine derivatives?

Discrepancies often arise from:

- Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Purity differences : Validate compound purity (>95% by HPLC) and exclude batch-specific impurities via LC-HRMS . Case study : A study comparing tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6) and the target compound showed divergent cytotoxicity due to thiol-mediated redox activity, highlighting the need for standardized redox potential measurements .

Q. What methodologies are recommended for studying the mechanism of action in biological systems?

- Molecular docking : Use software like AutoDock Vina to predict binding to cysteine-rich targets (e.g., thioredoxin reductase) .

- In vitro assays : Measure thiol reactivity via Ellman’s assay (DTNB reagent) and correlate with cytotoxicity in cancer cell lines (e.g., HCT-116) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with proteins like glutathione reductase .

Comparative Analysis of Structurally Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.